(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a cyclopropylphenyl group. The presence of these functional groups makes it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the butanoic acid backbone: This involves the coupling of the protected amino acid with a suitable carboxylic acid derivative.
Introduction of the cyclopropylphenyl group: This step involves the use of a cyclopropylphenyl halide or a similar reagent to introduce the cyclopropylphenyl moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected amino acids.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be selectively removed under basic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The cyclopropylphenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Fmoc-protected amino acids and derivatives with different substituents on the phenyl ring. Examples include:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-methylphenyl)butanoic acid
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyclopropylphenyl)butanoic acid lies in the presence of the cyclopropylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on biological activity and chemical reactivity.
Properties
Molecular Formula |
C28H27NO4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(2S)-4-(4-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C28H27NO4/c30-27(31)26(16-11-18-9-12-19(13-10-18)20-14-15-20)29-28(32)33-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-10,12-13,20,25-26H,11,14-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 |
InChI Key |
XMOGACGFQXBTGI-SANMLTNESA-N |
Isomeric SMILES |
C1CC1C2=CC=C(C=C2)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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